2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide
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Overview
Description
2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide is an organic compound that features a cyanophenyl group and a cyclopentylamino group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide typically involves the following steps:
Formation of the cyanophenyl intermediate: This can be achieved through a nitration reaction followed by reduction to form the cyanophenyl group.
Introduction of the cyclopentylamino group: This step involves the reaction of the cyanophenyl intermediate with cyclopentylamine under controlled conditions.
Formation of the acetamide backbone: The final step involves the acylation of the intermediate with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides.
Reduction: Reduction reactions can target the nitrile group to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products
Oxidation: Formation of N-oxides or hydroxylamines.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science:
Biology
Biochemical Studies: Used as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
Chemical Manufacturing: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Cyanophenyl)-2-(methylamino)acetamide
- 2-(4-Cyanophenyl)-2-(ethylamino)acetamide
- 2-(4-Cyanophenyl)-2-(propylamino)acetamide
Uniqueness
2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide is unique due to the presence of the cyclopentylamino group, which may confer distinct steric and electronic properties compared to its analogs. This can affect its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
2-(4-cyanophenyl)-2-(cyclopentylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-9-10-5-7-11(8-6-10)13(14(16)18)17-12-3-1-2-4-12/h5-8,12-13,17H,1-4H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWPBURELDWDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(C2=CC=C(C=C2)C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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